molecular formula C5H11NO3 B128967 tert-Butyl N-hydroxycarbamate CAS No. 36016-38-3

tert-Butyl N-hydroxycarbamate

Cat. No. B128967
CAS RN: 36016-38-3
M. Wt: 133.15 g/mol
InChI Key: DRDVJQOGFWAVLH-UHFFFAOYSA-N
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Patent
US07482372B2

Procedure details

A solution of 2,5-dihydrofuran (3.0 g, 42.8 mmol) was dissolved in 200 mL CH2Cl2 and treated with m-chloroperbenzoic acid (26.0 g, 145 mmol). The reaction was stirred at rt overnight and then extracted from 1 n NaOH with CH2Cl2×3. The combined organic extracts were dried over MgSO4, filtered, and concentrated on a rotary evaporator to give 3.0 g (81% yield) of the furan epoxide 18a which was used without further purification. (18b) A mixture of compound 18a (3.0 g, 34.8 mmol), sodium azide (3.25 g, 50 mmol), and ammonium chloride (2.7 g, 50 mmol) in 15 mL of water and 15 mL of MeOH was refluxed overnight. The reaction mixture was cooled, filtered through a sintered glass funnel and concentrated on a rotary evaporator. The crude residue was carried to the next step without purification. (18c) A solution of 18b and t-butyldicarbonate (7.6 g, 35 mmol) in 50 mL of EtOAc was placed in a Parr bottle with 10% Pd/C (300 mg) and hydrogenated under 50 psi of H2 overnight. The reaction mixture was filtered through Celite in a sintered glass funnel and concentrated on a rotary evaporator. The residue was purified by silica gel chromatography to give 1.5 g (21% yield) of Boc-amino alcohol 18c. (18d) Boc-amino alcohol 18c (1.0 g, 5.0 mmol) was dissolved in 50 mL CH2Cl2, treated with Dess-Martin periodinane (5.0 g, 11.8 mmol) and stirred for 3 hr. The reaction mixture was partitioned between DCM and 1N NaOH, separated, and the organic layer was dried over MgSO4, filtered, and concentrated by rotary evaporator. The residue was taken to the next step without purification. (18e) Ketone 18d was dissolved in 50 mL 2:1 EtOH/water and treated with ammonium carbonate (4.8 g, 50 mmol) and potassium cyanide (657 mg, 10 mmol). The reaction was heated in a 65° C. oil bath for 24 hr. The EtOH was removed by rotary evaporator, the residue was extracted from dil. HCl with 3×EtOAc. The combined organic extracts were dried over MgSO4, filtered, and concentrated to give the crude hydantoin. MS found: (M+H)+=284. (18f) Compound 18e (202 mg, 0.74 mmol) was stirred for 1 hr in TFA/CH2Cl2 (1:1, 5 mL) and concentrated on a rotary evaporator to give 128 mg (100% yield) of the amine 18f which was taken to the next step without purification. (18g) A solution of 18f (128 mg, 0.74 mmol) was dissolved in 10 mL DMSO and treated with triethylamine (0.6 mL, 4.3 mmol), BOP (500 mg, 1.1 mmol), 4-[(2-methyl-4-quinolinyl)methoxy]benzoic acid (322 mg, 1.1 mmol). The reaction was stirred overnight and then extracted from sat KH2PO4 with EtOAc×3. The combined organic extracts were dried over MgSO4, filtered, concentrated on a rotary evaporator and purified by reverse-phase HPLC to give 85 mg of the product as a TFA salt (20% yield). MS found: (M+H)+=447.
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
[Compound]
Name
( 18b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 18a
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
t-butyldicarbonate
Quantity
7.6 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
21%

Identifiers

REACTION_CXSMILES
[N-]=[N+]=[N-].[Na+].[Cl-].[NH4+:6].[C:7]([O:11][C:12]([O:14]C([O-])=O)=O)([CH3:10])([CH3:9])[CH3:8].[OH2:18]>CO.CCOC(C)=O.[Pd]>[C:12]([NH:6][OH:18])([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:14] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
( 18b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 18a
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
3.25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.7 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
15 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Three
Name
18b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
t-butyldicarbonate
Quantity
7.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)[O-]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used without further purification
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The crude residue was carried to the next step without purification
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite in a sintered glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NO
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.